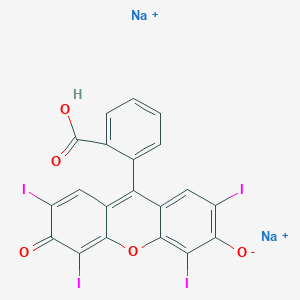![molecular formula C26H32O13 B12407983 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)
10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol: is a natural small molecule compound, specifically a diterpene glycoside. . This compound is often studied for its bioactivity and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol involves several steps, typically starting with the extraction of catalpol from natural sources such as plants. The compound is then modified through a series of chemical reactions to introduce the 3,4-dimethoxycinnamoyl group. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the need for specialized equipment and conditions. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future .
Análisis De Reacciones Químicas
Types of Reactions: 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol is used as a model compound to study reaction mechanisms and the effects of different functional groups on chemical reactivity .
Biology: In biology, this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is often used in cell culture studies to investigate its effects on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, such as in the treatment of inflammatory diseases, infections, and oxidative stress-related conditions .
Industry: In industry, this compound may be used in the development of new pharmaceuticals, cosmetics, and other products that benefit from its bioactive properties .
Mecanismo De Acción
The mechanism of action of 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. The specific pathways involved depend on the biological context and the specific effects being studied .
Comparación Con Compuestos Similares
Catalpol: The parent compound from which 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol is derived.
3,4-Dimethoxycinnamic Acid: A related compound that shares the cinnamoyl group.
Other Diterpene Glycosides: Compounds with similar structures and potential bioactivities.
Uniqueness: this compound is unique due to its specific combination of the catalpol and 3,4-dimethoxycinnamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C26H32O13 |
|---|---|
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m1/s1 |
Clave InChI |
QHXDBFPOFIGMFJ-XKJNZRDESA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


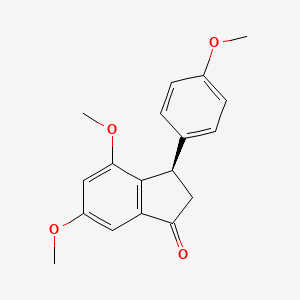

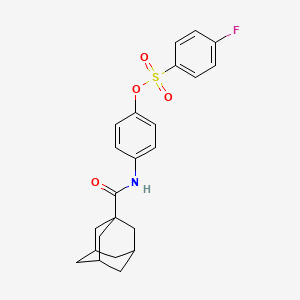
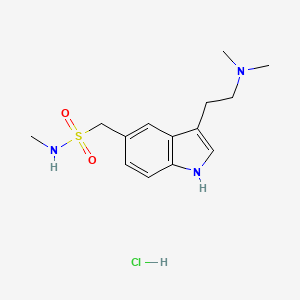

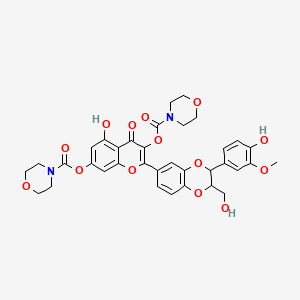
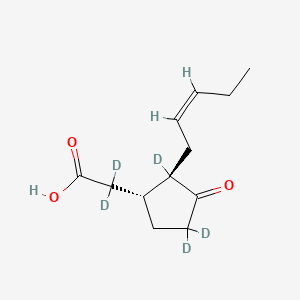
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
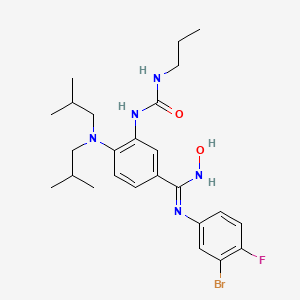
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
